molecular formula C12H15N3O B8363562 N-(2-Methoxy-4-quinolyl)ethane-1,2-diamine

N-(2-Methoxy-4-quinolyl)ethane-1,2-diamine

Cat. No. B8363562
M. Wt: 217.27 g/mol
InChI Key: XNJMVNDFSYSAEV-UHFFFAOYSA-N
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Patent
US08877934B2

Procedure details

4-Chloro-2-methoxy-quinoline (484 mg, 2.5 mmol) and 1,2-diaminoethan (751 mg, 12.5 mmol) were mixed with 1-methoxy-2-propanol and stirred at 110° C. for 24 hours. The mixture was evaporated to dryness and the residue was purified by column chromatography (pre-packed silica column, gradient of ethyl acetate/methanol each containing 1% triethylamine). 0.324 g were obtained (1.49 mmol; 60%). MS (APCI) m/z=218.0 [M+H]+.
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([O:12][CH3:13])[CH:3]=1.[NH2:14][CH2:15][CH2:16][NH2:17].COCC(O)C>>[CH3:13][O:12][C:4]1[CH:3]=[C:2]([NH:14][CH2:15][CH2:16][NH2:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
484 mg
Type
reactant
Smiles
ClC1=CC(=NC2=CC=CC=C12)OC
Name
Quantity
751 mg
Type
reactant
Smiles
NCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (pre-packed silica column, gradient of ethyl acetate/methanol each containing 1% triethylamine)
CUSTOM
Type
CUSTOM
Details
0.324 g were obtained (1.49 mmol; 60%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=NC2=CC=CC=C2C(=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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